
Sitafloxacin
Descripción general
Descripción
Sitafloxacin is a member of quinolines, a quinolone antibiotic and a fluoroquinolone antibiotic.
Aplicaciones Científicas De Investigación
Tratamiento de infecciones bacterianas agudas
Sitafloxacin ha demostrado ser eficaz en el tratamiento de infecciones bacterianas agudas {svg_1}. Un metaanálisis de ensayos controlados aleatorizados (ECA) mostró que la tasa de respuesta clínica de this compound en el tratamiento de infecciones bacterianas agudas fue del 94,6%, lo que no fue inferior a la del comparador (92,5%) {svg_2}. La respuesta microbiológica de this compound fue del 82,0%, lo que no fue inferior a la del comparador (77,8%) {svg_3}.
2. Tratamiento de la infección del tracto urinario complicada (ITUc)/pielonefritis aguda (APN) Para pacientes con infección del tracto urinario complicada (ITUc)/pielonefritis aguda (APN), la tasa de respuesta clínica de this compound y el comparador fue del 96,9% y 91,3%, respectivamente {svg_4}.
Tratamiento de la neumonía
Para pacientes con neumonía, la tasa de respuesta clínica de this compound fue del 88,6%, lo que fue comparable a la del comparador {svg_5}.
Tratamiento de la Neisseria gonorrhoeae resistente a los medicamentos
this compound ha demostrado una alta actividad in vitro contra la Neisseria gonorrhoeae resistente a los medicamentos {svg_6}. Sin embargo, los datos sobre su efectividad en aislados clínicos siguen siendo limitados {svg_7}.
Tratamiento del Organismo Enterobacterales
Se han estudiado las concentraciones mínimas inhibitorias de this compound y comparadores contra 384 cepas del Organismo Enterobacterales {svg_8}.
Comparaciones de la actividad antibiótica
this compound se ha comparado con otros fármacos por su actividad antibiótica {svg_9}.
Mecanismo De Acción
Sitafloxacin is a fluoroquinolone antibiotic that has been indicated in the treatment of susceptible bacterial infections .
Target of Action
This compound has a dual targeted mechanism of action. Unlike other antibacterial quinolones that target either DNA gyrase or topoisomerase IV, this compound targets both at a very similar rate . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
This compound inhibits the activity of DNA gyrase and topoisomerase IV . By doing so, it prevents the uncoiling of supercoiled DNA in various bacteria, thereby blocking the activity of these enzymes and inhibiting bacterial DNA replication . This double-target approach lowers the possibility of resistant strains .
Biochemical Pathways
The primary biochemical pathway affected by this compound is bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, this compound disrupts the process of DNA replication in bacteria, leading to cell death .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It is rapidly absorbed after oral administration and has a high bioavailability . The serum concentration of this compound increases in a dose-proportional manner . The apparent volume of distribution was found to be 2.8 and 2.5 L/kg for doses of 50 mg and 100 mg, respectively . The protein binding of this compound in serum was found to be 46–55% .
Result of Action
This compound’s action results in the inhibition of bacterial growth and the death of bacterial cells. It has been found to be effective against a variety of bacterial infections, including respiratory tract infections and urinary tract infections . The clinical response rate of this compound in the treatment of acute bacterial infections was found to be 94.6%, which was noninferior to that of the comparator .
Safety and Hazards
Sitafloxacin should be handled with care to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed . In case of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill or leak .
Análisis Bioquímico
Biochemical Properties
Sitafloxacin plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination . These interactions disrupt the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and growth . This compound’s dual activity against pneumococcal DNA gyrase and topoisomerase IV makes it highly effective .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting DNA synthesis, which leads to the disruption of cell signaling pathways, gene expression, and cellular metabolism . In bacterial cells, this compound’s inhibition of DNA gyrase and topoisomerase IV results in the cessation of DNA replication and cell death . This antibiotic is particularly effective against Mycoplasma genitalium, which lacks a cell wall and relies on protein or DNA synthesis for survival .
Molecular Mechanism
The molecular mechanism of this compound involves binding to bacterial DNA gyrase and topoisomerase IV, thereby inhibiting their activity . This inhibition prevents the supercoiling of DNA, which is necessary for DNA replication and transcription . This compound’s primary target in Staphylococcus aureus is topoisomerase IV, while in Escherichia coli, it primarily targets DNA gyrase . The antibiotic’s inhibitory activity is greater than that of other fluoroquinolones, making it a potent option for treating resistant bacterial strains .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound remains stable and effective over extended periods . The clinical response rate of this compound in treating acute bacterial infections is comparable to other antibiotics, with a high success rate observed in both in vitro and in vivo studies . Long-term effects on cellular function include sustained inhibition of bacterial growth and minimal development of resistance .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher dosages of this compound have been associated with increased efficacy in eradicating bacterial infections . Excessive dosages can lead to toxic or adverse effects, including potential damage to the liver and kidneys . Optimal dosage regimens are essential to balance efficacy and safety in treating bacterial infections .
Metabolic Pathways
This compound is involved in various metabolic pathways, including interactions with enzymes and cofactors that influence its pharmacokinetics . Genetic polymorphisms in drug transporters and metabolizing enzymes can affect the pharmacokinetic parameters of this compound, such as its area under the curve (AUC), maximum plasma concentration (Cmax), and half-life . These interactions can impact the drug’s efficacy and safety profile .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . The antibiotic’s distribution is influenced by its ability to penetrate bacterial cell walls and accumulate in target tissues . This compound’s transport mechanisms ensure its effective localization at infection sites, enhancing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound involves its targeting to specific compartments within bacterial cells . This compound’s activity is directed towards the bacterial DNA, where it exerts its inhibitory effects on DNA gyrase and topoisomerase IV . This targeted localization is crucial for its effectiveness in disrupting bacterial DNA replication and transcription .
Propiedades
IUPAC Name |
7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUZDKCDAWUEGK-CYZMBNFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127254-12-0 | |
| Record name | Sitafloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127254-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sitafloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127254120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SITAFLOXACIN ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GJC60U4Q8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


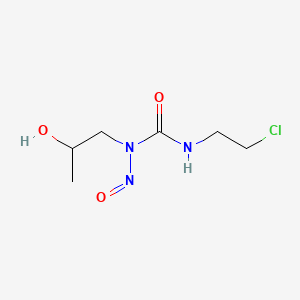

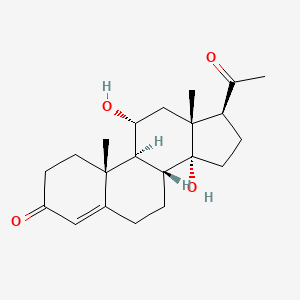

![4-[2-(1H-benzimidazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B1207312.png)


![(4R,6R)-6-[2-[(1R,2R,8R,8aS)-8-[(4-fluorophenyl)methoxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B1207315.png)
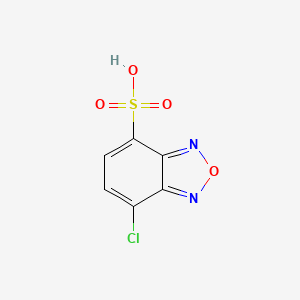
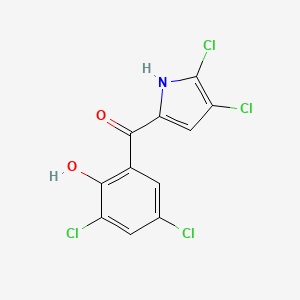
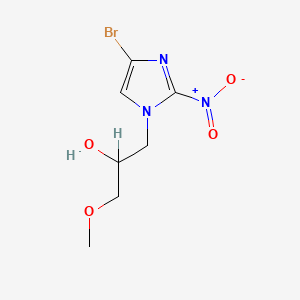
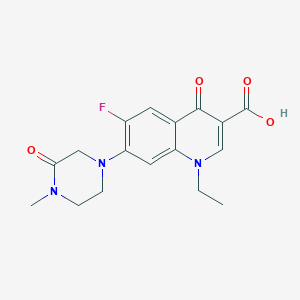
![7-[(1R,2R,3R)-2-(3-fluorooct-1-enyl)-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1207325.png)

